Cas no 113886-70-7 (5-Methyl-2’-O-methylcytidine)
5-Methyl-2’-O-methylcytidine Chemical and Physical Properties
Names and Identifiers
-
- Cytidine,5-methyl-2'-O-methyl-
- 2’-O-METHYL-5-METHYL-CYTIDINE
- 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one
- 2'-O-Methyl-5-methylcytidine
- 2'-OME-5-ME-C
- 5-Me-2'-OMe-C
- 5-METHYL-2'-O-METHYLCYTIDINE
- 2'-(O-METHYL)-5-METHYLCYTIDINE
- 2'-O-Methyl-5-methyl-D-cytidine
- 5-Methyl-2’-O-methylcytidine
-
- Inchi: 1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1
- InChI Key: CNVRVGAACYEOQI-FDDDBJFASA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C(N=C(C(C)=C1)N)=O)OC)O
Computed Properties
- Exact Mass: 271.11700
Experimental Properties
- Density: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (22 g/l) (25 º C),
- PSA: 119.83000
- LogP: -1.01930
5-Methyl-2’-O-methylcytidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M263410-100mg |
5-Methyl-2’-O-methylcytidine |
113886-70-7 | 100mg |
$ 167.00 | 2023-09-07 | ||
| TRC | M263410-250mg |
5-Methyl-2’-O-methylcytidine |
113886-70-7 | 250mg |
$ 278.00 | 2023-09-07 | ||
| TRC | M263410-500mg |
5-Methyl-2’-O-methylcytidine |
113886-70-7 | 500mg |
$ 481.00 | 2023-09-07 | ||
| Chemenu | CM126686-1g |
4-amino-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one |
113886-70-7 | 97% | 1g |
$312 | 2023-03-04 | |
| Chemenu | CM126686-5g |
4-amino-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one |
113886-70-7 | 97% | 5g |
$1004 | 2023-03-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-283497-250 mg |
2'-O-Methyl-5-methylcytidine, |
113886-70-7 | 250MG |
¥3,008.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-283497A-500 mg |
2'-O-Methyl-5-methylcytidine, |
113886-70-7 | 500MG |
¥4,889.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | Y1317255-1G |
5-Methyl-2'-O-methylcytidine |
113886-70-7 | 97% | 1g |
$230 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1317255-5G |
5-Methyl-2'-O-methylcytidine |
113886-70-7 | 97% | 5g |
$890 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1317255-10G |
5-Methyl-2'-O-methylcytidine |
113886-70-7 | 97% | 10g |
$1605 | 2024-07-21 |
5-Methyl-2’-O-methylcytidine Suppliers
5-Methyl-2’-O-methylcytidine Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 5-Methyl-2’-O-methylcytidine
Introduction to 5-Methyl-2’-O-methylcytidine (CAS No. 113886-70-7): Applications and Recent Research Developments
5-Methyl-2’-O-methylcytidine, chemically designated as CAS No. 113886-70-7, is a nucleoside analog that has garnered significant attention in the field of chemobiology and pharmaceutical research. This compound belongs to the class of modified cytidine derivatives, characterized by the presence of a methyl group at the 5-position of the pyrimidine ring and an O-methylated sugar moiety at the 2’-position. Such modifications enhance its stability and bioavailability, making it a promising candidate for various therapeutic applications.
The structural uniqueness of 5-Methyl-2’-O-methylcytidine lies in its ability to mimic natural nucleosides while incorporating protective modifications that prevent degradation by cellular enzymes. This characteristic has positioned it as a key intermediate in the synthesis of nucleoside-based drugs, particularly those targeting central nervous system disorders, cancer, and viral infections. The compound’s ability to penetrate the blood-brain barrier and its reduced immunogenicity further amplify its therapeutic potential.
In recent years, 5-Methyl-2’-O-methylcytidine has been extensively studied for its role in modulating gene expression through RNA interference (RNAi) and antisense oligonucleotide (ASO) therapies. The modified sugar backbone enhances the stability of RNA analogs, allowing for prolonged circulation and targeted delivery to specific cellular compartments. This has opened new avenues for treating genetic disorders and malignancies where traditional therapeutics have limited efficacy.
One of the most compelling applications of 5-Methyl-2’-O-methylcytidine is in the development of antiviral agents. Its structural similarity to natural cytidine enables it to be incorporated into viral RNA during replication, leading to the production of non-functional viral particles. Preliminary studies have demonstrated its efficacy against a broad spectrum of viruses, including hepatitis C virus (HCV) and influenza A virus. The compound’s ability to evade host immune responses makes it an attractive candidate for next-generation antiviral drugs.
Moreover, 5-Methyl-2’-O-methylcytidine has shown promise in oncology research. By inhibiting specific mRNA transcripts involved in tumor proliferation, this nucleoside analog can induce apoptosis or growth arrest in cancer cells. Clinical trials are currently underway to evaluate its efficacy in treating solid tumors and hematological malignancies. The compound’s ability to selectively target cancer cells while sparing healthy tissues underscores its potential as a safe and effective anticancer agent.
The synthesis of 5-Methyl-2’-O-methylcytidine involves multi-step organic reactions, including nucleophilic substitution, methylation, and protection-deprotection strategies to ensure high yield and purity. Advances in synthetic methodologies have enabled scalable production, making it feasible for industrial applications. Researchers are continuously optimizing synthetic routes to improve cost-efficiency and sustainability, aligning with global trends toward green chemistry.
Recent breakthroughs in computational chemistry have further enhanced the design and optimization of 5-Methyl-2’-O-methylcytidine derivatives. Molecular modeling techniques predict structural interactions with target enzymes and receptors, facilitating rational drug design. These computational approaches have identified novel analogs with enhanced potency and reduced off-target effects, paving the way for more tailored therapeutic strategies.
The pharmacokinetic profile of 5-Methyl-2’-O-methylcytidine is another area of active investigation. Studies indicate that this compound exhibits prolonged half-life upon systemic administration, allowing for less frequent dosing regimens compared to conventional nucleoside analogs. Additionally, its metabolic stability reduces the likelihood of toxic side effects, improving patient compliance.
In conclusion, 5-Methyl-2’-O-methylcytidine (CAS No. 113886-70-7) represents a significant advancement in nucleoside-based therapeutics. Its unique structural features and diverse applications make it a cornerstone in modern drug development. As research progresses, we can expect even broader utilization of this compound across multiple therapeutic domains, offering hope for improved patient outcomes.
113886-70-7 (5-Methyl-2’-O-methylcytidine) Related Products
- 32830-01-6(4-amino-1-(2,5-anhydropentofuranosyl)pyrimidin-2(1H)-one)
- 216450-09-8(5'-Deoxy-5-ethenylcytidine)
- 7057-38-7(CYTIDINE, 3'-DEOXY-5-METHYL-)
- 2140-61-6(5-Methylcytidine)
- 838-07-3(5-Methyl-2'-deoxycytidine)
- 1160707-78-7(5-Methyl-2’-deoxy Cytidine-d3)
- 6829-31-8(1-β-D-Arabinofuranosyl-5-methylcytosine)
- 244105-55-3(2'-O-(2-Methoxyethyl)-5-methylcytidine (~90%))
- 87190-81-6(3'-Amino-2',3'-dideoxy-5-methylcytidine)
- 19235-17-7(5-Hydroxymethylcytidine)